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Compound of Interest

Compound Name: Diethyl 2-(1-nitroethyl)succinate

Cat. No.: B1388480 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

structural elucidation of Diethyl 2-(1-nitroethyl)succinate through comparative spectroscopic

analysis. This guide presents predicted data for the target molecule against experimental data

for the well-characterized analogue, diethyl succinate, providing a framework for structural

confirmation.

The precise determination of a molecule's structure is a cornerstone of chemical research and

drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this

endeavor, each providing unique insights into the molecular architecture. This guide focuses on

the spectroscopic analysis required to confirm the structure of Diethyl 2-(1-
nitroethyl)succinate, a substituted succinate ester.

Due to the limited availability of published experimental spectra for Diethyl 2-(1-
nitroethyl)succinate, this guide will present a comparative analysis using experimental data

for the closely related and well-documented compound, diethyl succinate. By understanding

the spectroscopic characteristics of diethyl succinate, we can predict and interpret the expected

spectral data for Diethyl 2-(1-nitroethyl)succinate, highlighting the key differences arising

from the introduction of the 1-nitroethyl substituent.
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The following tables summarize the experimental spectroscopic data for diethyl succinate and

the predicted data for Diethyl 2-(1-nitroethyl)succinate. These tables are designed for easy

comparison, allowing researchers to anticipate the spectral features that would confirm the

successful synthesis and purification of the target compound.

¹H NMR Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the

chemical environment of hydrogen atoms in a molecule. The introduction of the chiral center

and the electron-withdrawing nitro group in Diethyl 2-(1-nitroethyl)succinate is expected to

result in a more complex spectrum compared to the simple, symmetric spectrum of diethyl

succinate.

Compound
Proton

Assignment

Predicted/Exper

imental

Chemical Shift

(δ, ppm)

Predicted/Exper

imental

Multiplicity

Predicted/Exper

imental

Coupling

Constant (J,

Hz)

Diethyl succinate -CH₃ (ethyl) 1.21[1] Triplet (t)[1] 7[1]

-CH₂- (succinate) 2.56[1] Singlet (s)[1] N/A

-O-CH₂- (ethyl) 4.10[1] Quartet (q)[1] 7[1]

Diethyl 2-(1-

nitroethyl)succin

ate

-CH₃ (ethyl

esters)
~1.2 Triplet (t) ~7

-CH₃ (nitroethyl) ~1.6 Doublet (d) ~7

-CH₂- (succinate) ~2.7-3.0 Multiplet (m) N/A

-CH- (succinate) ~3.2-3.5 Multiplet (m) N/A

-O-CH₂- (ethyl

esters)
~4.1 Quartet (q) ~7

-CH-NO₂

(nitroethyl)
~4.5-4.8 Multiplet (m) N/A
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¹³C NMR Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about

the carbon framework of a molecule. The asymmetry introduced by the 1-nitroethyl group in

Diethyl 2-(1-nitroethyl)succinate will result in distinct signals for all carbon atoms, unlike the

four signals observed for the symmetric diethyl succinate.

Compound Carbon Assignment
Predicted/Experimental

Chemical Shift (δ, ppm)

Diethyl succinate -CH₃ (ethyl) 14.0[1]

-CH₂- (succinate) 29.0[1]

-O-CH₂- (ethyl) 60.3[1]

C=O (ester) 172.2[1]

Diethyl 2-(1-

nitroethyl)succinate
-CH₃ (ethyl esters) ~14

-CH₃ (nitroethyl) ~15-20

-CH₂- (succinate) ~30-35

-CH- (succinate) ~40-45

-O-CH₂- (ethyl esters) ~61

-CH-NO₂ (nitroethyl) ~80-90

C=O (ester) ~170-173

Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The

key diagnostic feature for Diethyl 2-(1-nitroethyl)succinate will be the presence of strong

absorption bands corresponding to the nitro group, which are absent in the spectrum of diethyl

succinate.
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Compound Functional Group
Predicted/Experimental

Absorption (cm⁻¹)

Diethyl succinate C-H (alkane) 2850-3000

C=O (ester) ~1730

C-O (ester) 1000-1300

Diethyl 2-(1-

nitroethyl)succinate
C-H (alkane) 2850-3000

C=O (ester) ~1735

NO₂ (asymmetric stretch) ~1550

NO₂ (symmetric stretch) ~1370

C-O (ester) 1000-1300

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The molecular ion peak in the mass spectrum of Diethyl 2-(1-
nitroethyl)succinate will be a key indicator of its successful synthesis.

Compound Molecular Formula
Molecular Weight (

g/mol )

Predicted/Experimen

tal Mass-to-Charge

Ratio (m/z) of

Molecular Ion [M]⁺

Diethyl succinate C₈H₁₄O₄ 174.19 174

Diethyl 2-(1-

nitroethyl)succinate
C₁₀H₁₇NO₆ 247.25 247

Experimental Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural confirmation of Diethyl 2-(1-nitroethyl)succinate.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1388480?utm_src=pdf-body
https://www.benchchem.com/product/b1388480?utm_src=pdf-body
https://www.benchchem.com/product/b1388480?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1388480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis and Purification

Spectroscopic Analysis

Data Interpretation and Confirmation

Synthesis of Diethyl 2-(1-nitroethyl)succinate Purification (e.g., Chromatography) Sample Preparation

¹H NMR

¹³C NMR

IR Spectroscopy

Mass Spectrometry

Data Analysis and Comparison Structure Confirmation
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Caption: Workflow for the synthesis, purification, spectroscopic analysis, and structural

confirmation of Diethyl 2-(1-nitroethyl)succinate.

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed.

Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)

Sample Preparation: Dissolve 5-20 mg of the purified compound in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The solution should be

free of any particulate matter.

Instrument Setup:

Insert the sample into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain a

spectrum with singlet peaks for each carbon. A larger number of scans is typically required

for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small drop of the neat liquid sample directly onto the crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR accessory.
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Collect the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Data Analysis:

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation (Electron Ionization - EI):

Introduce the sample into the ion source (often via direct infusion or through a gas

chromatograph).

The sample is vaporized and then bombarded with a beam of electrons, causing ionization

and fragmentation.

Data Acquisition:

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the

mass analyzer.

The detector records the abundance of each ion.

Data Analysis:

Identify the molecular ion peak to determine the molecular weight of the compound.

Analyze the fragmentation pattern to gain further structural information.

By following these protocols and comparing the acquired spectra with the predicted data,

researchers can confidently confirm the structure of Diethyl 2-(1-nitroethyl)succinate. This
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comparative approach is a powerful strategy in chemical analysis, particularly when reference

spectra for a novel compound are not yet available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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